molecular formula C27H32N2O3 B4378271 10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B4378271
M. Wt: 432.6 g/mol
InChI Key: PNXJNSIYRDXNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structural features, including an acetyl group, a sec-butoxyphenyl group, and a hexahydro-dibenzo[b,e][1,4]diazepin core

Preparation Methods

The synthesis of 10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, typically starting with the preparation of the dibenzo[b,e][1,4]diazepin core. The synthetic route often includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepin core: This is achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the acetyl group: This step involves acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

    Attachment of the sec-butoxyphenyl group: This is typically done through etherification reactions using sec-butyl alcohol and appropriate catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and sec-butoxyphenyl groups, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter signal transduction.

Comparison with Similar Compounds

10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

5-acetyl-6-(2-butan-2-yloxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-6-17(2)32-24-14-10-7-11-19(24)26-25-21(15-27(4,5)16-23(25)31)28-20-12-8-9-13-22(20)29(26)18(3)30/h7-14,17,26,28H,6,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXJNSIYRDXNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Reactant of Route 2
Reactant of Route 2
10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Reactant of Route 3
10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Reactant of Route 4
Reactant of Route 4
10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Reactant of Route 5
10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Reactant of Route 6
Reactant of Route 6
10-ACETYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

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